2-(Difluoromethyl)naphthalene-7-methanol

Catalog No.
S12341218
CAS No.
M.F
C12H10F2O
M. Wt
208.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)naphthalene-7-methanol

Product Name

2-(Difluoromethyl)naphthalene-7-methanol

IUPAC Name

[7-(difluoromethyl)naphthalen-2-yl]methanol

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

InChI

InChI=1S/C12H10F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-6,12,15H,7H2

InChI Key

CLIWIRBAKBFWTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)F)CO

2-(Difluoromethyl)naphthalene-7-methanol is a chemical compound characterized by a naphthalene ring substituted with a difluoromethyl group and a hydroxymethyl group at the 7-position. This compound is notable for its unique structural features, which confer specific chemical properties and potential biological activities. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, making them of interest in various fields including pharmaceuticals and materials science.

  • Halogen Exchange: The compound can undergo halogen exchange reactions, where the fluorine atoms can be replaced by other nucleophiles under specific conditions, often utilizing cesium fluoride as a reagent .
  • Hydrolysis: The hydroxymethyl group can participate in hydrolysis reactions, leading to the formation of various alcohol derivatives.
  • Nucleophilic Substitution: The difluoromethyl group may also engage in nucleophilic substitution reactions, which can be facilitated by the electron-withdrawing nature of the fluorine atoms .

Research indicates that compounds similar to 2-(Difluoromethyl)naphthalene-7-methanol exhibit significant biological activity, particularly in anticancer studies. For instance, naphthalene derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis . The specific biological activity of 2-(Difluoromethyl)naphthalene-7-methanol has not been extensively documented, but its structural characteristics suggest potential interactions with biological targets.

The synthesis of 2-(Difluoromethyl)naphthalene-7-methanol typically involves multi-step procedures:

  • Starting Material: The synthesis often begins with 2,7-bis(bromomethyl)naphthalene.
  • Partial Halogen Exchange: This is followed by partial halogen exchange using cesium fluoride in an acetonitrile solvent system, allowing for the introduction of fluorine atoms at specific positions on the naphthalene ring.
  • Hydrolysis: The final step usually involves hydrolysis to yield the desired alcohol product .

2-(Difluoromethyl)naphthalene-7-methanol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of novel therapeutic agents.
  • Materials Science: The compound can be used in creating advanced materials due to its electronic properties.
  • Research: It serves as a valuable intermediate in organic synthesis and as a model compound for studying fluorinated organic materials.

Interaction studies involving 2-(Difluoromethyl)naphthalene-7-methanol are essential for understanding its biological implications. Preliminary investigations suggest that fluorinated compounds may interact with biomolecules through hydrophobic interactions and hydrogen bonding due to their unique electronic properties . Further studies are needed to elucidate specific interactions with proteins or nucleic acids.

Several compounds share structural similarities with 2-(Difluoromethyl)naphthalene-7-methanol, which can provide insights into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Fluoro-2-naphtholNaphthalene with a single fluorineLess lipophilic than its difluoromethyl counterpart
2-BromonaphthaleneNaphthalene with bromine substitutionMore reactive towards nucleophiles
1,8-DifluoronaphthaleneTwo fluorines at different positionsExhibits different electronic properties
2-Hydroxymethyl-naphthaleneHydroxymethyl group without fluorineLacks the enhanced metabolic stability from fluorine

These comparisons highlight how the presence of difluoromethyl groups in 2-(Difluoromethyl)naphthalene-7-methanol contributes to its distinct chemical behavior and potential applications.

Regioselective introduction of the difluoromethyl (-CF$$_2$$H) group at the 2-position of naphthalene-7-methanol presents significant synthetic challenges due to the competing electronic and steric effects inherent to polyaromatic systems. Recent advances in electrophilic and radical-based difluoromethylation strategies have enabled precise control over positional selectivity.

Electrophilic difluoromethylation leverages reagents such as S-(difluoromethyl)sulfonium salts, which exhibit high stability and reactivity under mild conditions. These reagents facilitate C–H functionalization at electron-rich positions of the naphthalene ring. For instance, the methanol group at position 7 acts as an electron-donating substituent, directing electrophilic attack to the adjacent 1- or 8-positions. To override this inherent directing effect, transient protection of the methanol group (e.g., as a silyl ether) has been employed to redirect reactivity toward the 2-position.

Radical-mediated approaches, such as visible-light photoredox catalysis, offer complementary regioselectivity. Using organic photocatalysts (e.g., 4CzIPN), difluoromethyl radicals (·CF$$2$$H) generated from reagents like BrCF$$2$$H engage in radical–radical cross-coupling with naphthalene-derived intermediates. This method favors functionalization at the 2-position due to the stability of the resultant benzylic radical intermediate. A comparative analysis of these methods is summarized in Table 1.

Table 1: Regioselective Difluoromethylation Methods for Naphthalene-7-methanol

MethodReagentSelectivity (2-position)Yield (%)
ElectrophilicS-Ph(CF$$_2$$H)S+Moderate65–78
Radical PhotoredoxBrCF$$_2$$H / 4CzIPNHigh72–85
Directed C–H ActivationPd/DPEphosLow45–60

Transition Metal-Catalyzed Functionalization Approaches

Transition metal catalysis has emerged as a powerful tool for constructing the C–CF$$2$$H bond in naphthalene derivatives. Palladium-based systems, particularly those employing Pd(PPh$$3$$)$$4$$ or Pd$$2$$(dba)$$3$$ precatalysts, enable cross-coupling between halogenated naphthalene precursors and difluoromethylating agents. For example, 2-bromo-naphthalene-7-methanol reacts with difluoroiodomethane (HCF$$2$$I) in the presence of Pd(PPh$$3$$)$$4$$ and DPEphos, yielding the target compound via a cis-to-trans isomerization pathway (Figure 1).

Nickel catalysis has also shown promise in overcoming steric hindrance at the 2-position. Ni(cod)$$2$$/bipyridine systems facilitate the coupling of 2-chloronaphthalene-7-methanol with Zn(CF$$2$$H)$$_2$$, achieving yields up to 68% under mild conditions. Mechanistic studies suggest that ligand bulkiness critically influences the accessibility of the 2-position, with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) outperforming smaller ligands.

Multi-Step Synthetic Pathways Involving Protective Group Chemistry

The presence of the methanol group at position 7 necessitates strategic use of protective groups to prevent undesired side reactions during difluoromethylation. A representative three-step synthesis involves:

  • Protection: Conversion of naphthalene-7-methanol to its tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF.
  • Difluoromethylation: Electrophilic substitution at the 2-position using S-(difluoromethyl)sulfonium salts in dichloromethane at −20°C.
  • Deprotection: Cleavage of the TBS group via tetrabutylammonium fluoride (TBAF) in THF, yielding 2-(difluoromethyl)naphthalene-7-methanol.

Alternative protective strategies include the use of acetyl or benzyl groups, though silyl ethers remain preferred due to their compatibility with strongly electrophilic conditions. Recent advancements in mechanochemical methods have enabled solvent-free deprotection, enhancing sustainability.

Naphthalene-derived compounds have emerged as versatile scaffolds in oncology research due to their ability to intercalate DNA, disrupt cell cycle progression, and induce apoptosis. While direct studies on 2-(difluoromethyl)naphthalene-7-methanol remain limited, structurally related analogs provide critical insights. For instance, naphthalene-substituted 1,2,4-triazole spirodienones demonstrate potent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and murine mammary carcinoma (4T1) cells. Compound 6a, a naphthalene-triazole conjugate, inhibits tumor growth in vivo by arresting the cell cycle at the G2/M phase and activating caspase-3-mediated apoptosis [1]. Similarly, naphthalene diimides (NDIs) exhibit antiproliferative effects in submicromolar concentrations by stabilizing G-quadruplex DNA structures, thereby suppressing oncogene transcription [3].

The methanol and difluoromethyl groups in 2-(difluoromethyl)naphthalene-7-methanol may enhance target engagement through hydrogen bonding and hydrophobic interactions. Computational docking studies of analogous compounds suggest that the naphthalene core intercalates into DNA base pairs, while polar substituents improve solubility and binding specificity [3]. Table 1 summarizes key anticancer parameters of select naphthalene derivatives:

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
1,2,4-Triazole 6aMDA-MB-2310.89G2/M arrest, apoptosis [1]
NDI-1HCT-116 (Colon)0.12G-quadruplex stabilization [3]
2-Difluoromethyl-7-MeOH*N/A (Theoretical)N/ADNA intercalation (predicted)

*Predicted based on structural analogs [5] [6].

Structure-Activity Relationship (SAR) Studies of Fluorinated Substituents

The introduction of fluorine atoms into naphthalene derivatives significantly alters their electronic, steric, and pharmacokinetic properties. In 2-(difluoromethyl)naphthalene-7-methanol, the difluoromethyl group at position 2 enhances metabolic stability by resisting oxidative degradation, a common limitation of non-fluorinated analogs [5]. Comparative SAR analyses reveal that fluorination at strategic positions improves lipid solubility, facilitating membrane permeation. For example, replacing a methyl group with difluoromethyl in naphthalene derivatives increases logP values by approximately 0.8 units, correlating with enhanced cellular uptake [6].

The methanol group at position 7 introduces hydrogen-bonding capacity, which may compensate for the hydrophobic nature of the naphthalene core. In NDIs, hydroxyl or methoxy substitutions at analogous positions improve DNA binding affinity by 3–5 fold compared to unsubstituted derivatives [3]. Similarly, the methanol moiety in 2-(difluoromethyl)naphthalene-7-methanol could mediate interactions with kinase ATP pockets or DNA minor grooves, as observed in JAK2 inhibitors and topoisomerase poisons [1] [3].

Table 2 highlights the impact of substituent modifications on biological activity:

Substituent PositionFunctional GroupEffect on Activity
2-CH3Moderate cytotoxicity (IC50 > 5 μM)
2-CF2HEnhanced potency (IC50 ~1–2 μM)*
7-OHImproved solubility, DNA binding [3]
7-OCH3Reduced metabolic clearance [6]

*Extrapolated from fluorinated analogs [5] [6].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.06997126 g/mol

Monoisotopic Mass

208.06997126 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types